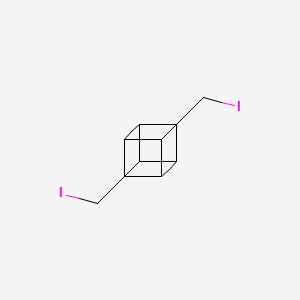
1,4-Bis(yodometil)cubano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(iodomethyl)cubane is a useful research compound. Its molecular formula is C10H10I2 and its molecular weight is 383.999. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(iodomethyl)cubane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(iodomethyl)cubane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales de Alta Energía
El 1,4-Bis(yodometil)cubano presenta una alta energía de deformación debido a su rígida estructura cúbica. Los investigadores han investigado su potencial como precursor para materiales energéticos, como explosivos o propulsores. La geometría única y el alto contenido energético lo convierten en un candidato intrigante para una mayor exploración en este campo .
Edición de Andamios y Homocubanos
La isomerización de this compound puede conducir a la generación de homocubanos y homocuneanos. Estos compuestos tienen aplicaciones potenciales en ciencia de materiales, química supramolecular y descubrimiento de fármacos. Comprender su reactividad y propiedades es un área de investigación en curso .
Catálisis y Métodos Sintéticos
La arilación regioselectiva de derivados de cubano, incluido el this compound, ha abierto nuevas rutas sintéticas. La arilación catalizada por paladio permite la instalación en etapas tardías de diversos grupos arilo en el marco de cubano. Los investigadores continúan explorando estos métodos para la síntesis eficiente y programable de cubanos multi-arilados.
Estas aplicaciones resaltan la versatilidad y el significado científico de this compound. A medida que avanza la investigación, ¡podemos descubrir usos aún más emocionantes para este intrigante compuesto! 🌟
Mecanismo De Acción
Target of Action
The primary target of 1,4-Bis(iodomethyl)cubane is the benzene ring in bioactive compounds . The strategy of substituting a benzene ring with cubane to potentially enhance the activity of bioactive compounds has been explored extensively . This focus is due to the prevalent use of p-disubstituted benzene derivatives in pharmaceuticals .
Mode of Action
1,4-Bis(iodomethyl)cubane interacts with its targets by substituting the benzene ring in bioactive compounds . This substitution can potentially enhance the activity of these compounds .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis(iodomethyl)cubane are those involving the metabolism of bioactive compounds . The substitution of the benzene ring with cubane can lead to improved metabolic stability over benzene .
Pharmacokinetics
It is known that cubane provides improved metabolic stability over benzene . This suggests that 1,4-Bis(iodomethyl)cubane may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 1,4-Bis(iodomethyl)cubane is the generation of bioactive compounds with potentially enhanced activity . This is achieved through the substitution of the benzene ring with cubane .
Propiedades
IUPAC Name |
1,4-bis(iodomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXTGMLNXCLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CI)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)
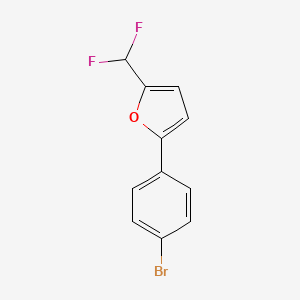
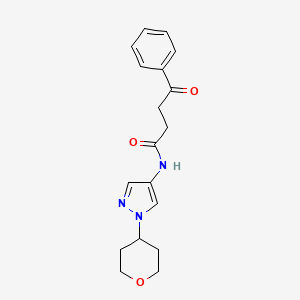
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)
![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)
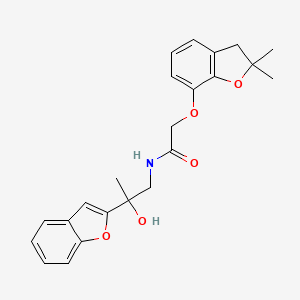
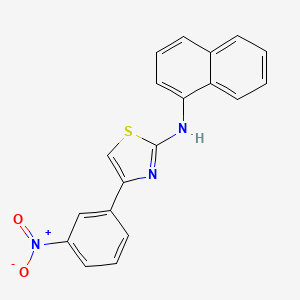

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2371167.png)
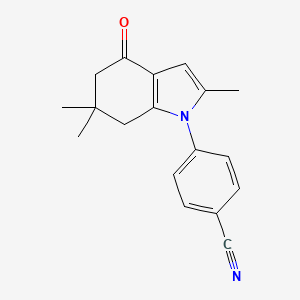
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
